Daunorubicin citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

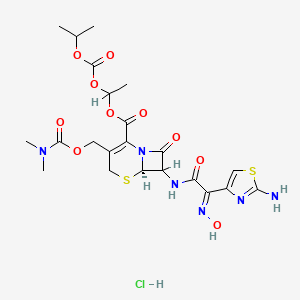

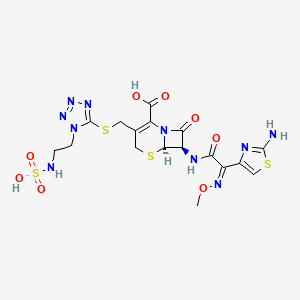

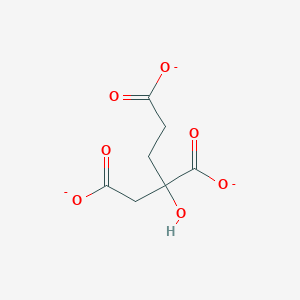

Daunorubicin Citrate is a semi-synthetic anthracycline glycoside antibiotic obtained from Streptomyces with antineoplastic activity. Daunorubicin citrate intercalates DNA, which leads to inhibition of DNA and RNA synthesis, and consequently blocks cell division and results in apoptosis. This anti-tumor antibiotic is most active in the S phase of cell division. Daunorubicin is indicated in the treatment of a wide variety of cancers including acute non-lymphocytic leukemia, non-Hodgkin lymphomas, Ewing's sarcoma, Wilms' tumor, and chronic myelocytic leukemia. (NCI05)

Wissenschaftliche Forschungsanwendungen

1. Signaling Pathways Activated by Daunorubicin

Daunorubicin citrate plays a significant role in the treatment of acute nonlymphocytic leukemia, with research revealing its regulation by multiple signaling events. These include a sphingomyelinase-initiated sphingomyelin-ceramide pathway, activation of mitogen-activated kinase and stress-activated protein/c-Jun N-terminal kinase, and influence by lipid products and oncogenes. This complex interplay of signaling pathways contributes to the drug's therapeutic effectiveness in leukemia treatment (Laurent & Jaffrézou, 2001).

2. Fluorescent Sensing and Detection

Innovations in fluorescence-based sensing have been applied to daunorubicin, enabling its detection in biological samples. One study developed a citric acid-coated, core-shell upconversion fluorescent sensor for daunorubicin, enhancing its detection efficiency in aqueous solutions and biological samples like urine (Zeng et al., 2021).

3. Overcoming Drug Resistance with DNA Origami Nanostructures

DNA origami nanostructures have been used to enhance daunorubicin's efficacy against drug-resistant leukemia cells. These nanostructures enable increased drug entry and retention in cells, significantly improving the therapeutic effectiveness of daunorubicin at clinically relevant doses (Halley et al., 2016).

4. Erythrocyte-Bound Daunorubicin in Acute Leukemia

Research has explored erythrocytes as vehicles for delivering daunorubicin in patients with acute leukemia. This approach has shown promise in clinical application, offering an alternative delivery mechanism that might enhance the drug's therapeutic index (Skorokhod et al., 2004).

5. Genetic Determinants of Cytotoxicity

Studies have identified genetic determinants contributing to daunorubicin-induced cytotoxicity, offering insights into the drug's varied effects on different individuals. This research is crucial for understanding and predicting drug responses in cancer treatment (Duan et al., 2007).

6. pH-Responsive Drug Delivery Systems

Daunorubicin's clinical application is enhanced through novel drug delivery systems, like TiO2 nanoparticles, which enable pH-responsive controlled release. This approach has shown to improve the drug's anticancer activity, presenting a promising avenue for targeted cancer therapy (Zhang et al., 2011).

7. Polyvalent Aptamers-Modified Gold Nanoparticles

The use of polyvalent aptamers-modified gold nanoparticles has been studied for targeted delivery of daunorubicin to cancer cells. This approach minimizes off-target effects and enhances therapeutic efficacy, indicating a potential shift in leukemia treatment strategies (Taghdisi et al., 2016).

Eigenschaften

CAS-Nummer |

371770-68-2 |

|---|---|

Produktname |

Daunorubicin citrate |

Molekularformel |

C33H37NO17 |

Molekulargewicht |

719.6 g/mol |

IUPAC-Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C27H29NO10.C6H8O7/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,14-,16-,17-,22+,27-;/m0./s1 |

InChI-Schlüssel |

VNTHYLVDGVBPOU-QQYBVWGSSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Andere CAS-Nummern |

371770-68-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244150.png)

![2-acetamidoacetic acid;4-[(E)-[(4-carbamimidoylphenyl)hydrazinylidene]methyl]benzenecarboximidamide](/img/structure/B1244152.png)